Nonylphosphonic acid
Description
Nonylphosphonic acid (NPA), with the chemical formula C₉H₁₉PO(OH)₂, is an organophosphorus compound characterized by a nine-carbon alkyl chain (nonyl group) bonded to a phosphonic acid functional group. The phosphonic acid moiety (-PO(OH)₂) imparts strong acidity (pKa₁ ≈ 2–3, pKa₂ ≈ 7–8) and chelating properties, while the hydrophobic nonyl chain enhances its affinity for organic matrices .
Properties
IUPAC Name |
nonylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21O3P/c1-2-3-4-5-6-7-8-9-13(10,11)12/h2-9H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGGYSFJQGDOFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4730-79-4 | |
| Record name | Nonylphosphonic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Nonylphosphonic acid can be synthesized through several methods. One common method involves the reaction of 1-bromononane with potassium hydroxide and phosphorus in the presence of cetyltrimethylammonium bromide as a phase transfer catalyst. The reaction is carried out in a mixture of water and toluene at temperatures between 85°C and 90°C under an inert atmosphere for about 6 hours. The resulting product is then treated with nitric acid in water at 100°C to 110°C to yield this compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Polymerization Reactions
Vinylphosphonic acid undergoes free-radical polymerization , forming poly(vinylphosphonic acid) (PVPA). The reaction proceeds via cyclopolymerization of its anhydride intermediate, resulting in high-molecular-weight polymers ( up to ) .
Key features :
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Mechanism : Radical initiation followed by cyclopolymerization, leading to head-to-head and tail-to-tail linkages (~23.5% of all links) .
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Controlled polymerization : RAFT (Reversible Addition-Fragmentation Chain Transfer) methods have been explored to modulate molecular weight and composition .
| Parameter | Value/Description |
|---|---|
| Molecular weight | Up to (static light scattering) |
| Polymer microstructure | Atactic configuration with cycloadducts |
Copolymerization
VPA is often copolymerized with monomers like acrylic acid (AA) or 2-deoxy-2-methacrylamido-D-glucose (MAG) .
Key reactions :
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PVPA-co-AA : Formed via free-radical copolymerization, yielding hydrogels with tunable calcium chelation and swelling properties .
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PVPA-co-MAG : Synthesized using free-radical methods, with VPA exhibiting low reactivity () compared to MAG () .
| Copolymer System | Properties |
|---|---|
| PVPA-co-AA | Enhanced porosity, mineralization, and biocompatibility |
| PVPA-co-MAG | Water-soluble scaffolds with controlled drug release |
Functionalization and Derivatives
VPA derivatives are synthesized through substitution reactions or complex formation :
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Metal complexation : Forms stable complexes with divalent cations (e.g., Ca²⁺), exploited in bone tissue engineering .
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Anhydride formation : Intermediate in polymerization, influencing cyclopolymerization pathways .
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Hydrolysis : Converts chlorinated precursors (e.g., CH₂=CHP(O)Cl₂) into VPA .
Reaction scheme :
Analytical Characterization
Scientific Research Applications
Material Science Applications
1.1. Surface Modification and Coatings
NPA is widely used for surface modification of materials, particularly metals and polymers. Its ability to form stable complexes with metal ions makes it an effective agent for enhancing corrosion resistance. For instance, NPA can be applied as a coating on aluminum and steel surfaces to improve their durability in harsh environments. Research shows that NPA-modified surfaces exhibit reduced corrosion rates compared to untreated surfaces, making it a valuable component in protective coatings .
1.2. Flame Retardants
NPA has been incorporated into polymer formulations as a flame retardant additive. Studies indicate that the inclusion of NPA in acrylonitrile-butadiene-styrene (ABS) copolymers significantly improves their fire resistance properties. The mechanism involves the formation of a char layer during combustion, which acts as a barrier to heat and oxygen, thereby slowing down the burning process .
Environmental Remediation
2.1. Heavy Metal Ion Removal
NPA has shown promise in the removal of heavy metal ions from wastewater. Its phosphonic acid group has a high affinity for divalent metal ions such as lead (Pb²⁺) and cadmium (Cd²⁺). Research indicates that NPA-based adsorbents can effectively capture these ions from contaminated water sources, thus facilitating environmental cleanup efforts .
2.2. Phosphate Recovery
Another significant application of NPA is in the recovery of phosphates from wastewater streams. Given its ability to chelate phosphate ions, NPA can be utilized in processes aimed at recovering phosphorus for reuse in fertilizers, thereby contributing to sustainable agricultural practices .
Biomedical Applications
3.1. Drug Delivery Systems
NPA has been explored as a component in drug delivery systems due to its biocompatibility and ability to form nanoparticles. These nanoparticles can encapsulate therapeutic agents and release them in a controlled manner, enhancing the efficacy of treatments for various diseases, including cancer .
3.2. Bone Tissue Engineering
Recent studies have investigated the use of NPA derivatives in bone tissue engineering scaffolds. These materials can mimic natural bone mineralization processes and promote osteoblast adhesion and proliferation, making them suitable candidates for bone graft substitutes .
Case Studies
Mechanism of Action
The mechanism by which nonylphosphonic acid exerts its effects involves its interaction with specific molecular targets. In biological systems, it can bind to hydroxyapatite in bones, inhibiting bone resorption by osteoclasts. This makes it a potential candidate for treating bone-related diseases. The compound’s ability to form stable complexes with metal ions also underlies its use in industrial applications as a corrosion inhibitor .
Comparison with Similar Compounds
Methylphosphonic Acid (MPA)
Octylphosphonic Acid (OPA) and Decylphosphonic Acid (DPA)
Trends :
- Increasing alkyl chain length reduces water solubility and increases hydrophobicity, enhancing surface-active properties but limiting aqueous reactivity.
- Melting points fluctuate due to variations in crystalline packing efficiency.
Comparison with Functionally Similar Aminophosphonic Acids
α-Aminoethylphosphonic Acid (α-Ala-P)
- Structure : CH₃CH(NH₂)PO(OH)₂.
- Key Differences: Contains an amino group (-NH₂) adjacent to the phosphonic acid, enabling zwitterionic behavior and metal chelation. Higher water solubility (≈50 g/L) and bioactivity, e.g., inhibition of bacterial cell wall synthesis .
- Applications : Antibacterial agents, enzyme inhibitors.
Phenylphosphonic Acid (PPA)
- Structure : C₆H₅PO(OH)₂.
- Key Differences :
Research Findings and Industrial Relevance
Nanoparticle Functionalization
This compound outperforms shorter-chain analogs (e.g., MPA) in modifying HAP nanoparticles for dental composites, as its longer chain improves polymer-nanoparticle interfacial adhesion .
Environmental Persistence
Longer alkyl chains (e.g., NPA vs. MPA) reduce biodegradability, raising concerns about environmental accumulation. Regulatory frameworks increasingly restrict C₈–C₁₄ alkylphosphonic acids in consumer products .
Biological Activity
Nonylphosphonic acid (NPA) is an organophosphorus compound that has garnered attention due to its potential biological activities and applications in various fields, including biomedicine and environmental science. This article reviews the biological activity of NPA, focusing on its mechanisms of action, effects on cellular systems, and potential therapeutic applications.
This compound is characterized by its long hydrocarbon chain, which enhances its lipophilicity and biological interactions. The chemical structure can be represented as follows:
This structure allows NPA to interact with biological membranes, influencing cellular processes.
NPA exhibits several biological activities, primarily through its interaction with cell membranes and proteins. The following mechanisms have been identified:
- Cell Membrane Interaction : NPA can integrate into lipid bilayers, altering membrane fluidity and permeability, which may affect cellular signaling pathways.
- Enzyme Inhibition : NPA has been shown to inhibit certain enzymes, potentially impacting metabolic pathways. For instance, it exhibits inhibitory activity towards phosphatases, which play crucial roles in cellular signaling and metabolism .
- Calcium Chelation : Similar to other phosphonic acids, NPA may chelate calcium ions, influencing bone mineralization processes and cellular functions related to calcium signaling .
Biological Activity Studies
Research has demonstrated various biological activities of NPA in different contexts:
1. Cell Proliferation and Viability
Studies have assessed the effect of NPA on cell lines such as osteoblasts. An example study showed that NPA promotes osteoblast proliferation and mineralization, indicating its potential use in bone regeneration therapies.
| Study | Cell Line | Concentration | Effect |
|---|---|---|---|
| SaOS-2 | 10 µM | Increased proliferation and mineralization | |
| hBM-MSCs | 5 µM | Enhanced osteogenic differentiation |
2. Toxicological Assessments
Toxicological evaluations have indicated that while NPA can promote beneficial effects at low concentrations, higher concentrations may lead to cytotoxicity. For example:
- Cytotoxicity Assays : Cell viability assays revealed that concentrations above 50 µM significantly reduced cell viability in human fibroblast cells.
Case Studies
Several case studies highlight the application of NPA in biomedical research:
- Bone Regeneration : A study explored the use of NPA in scaffolds for bone tissue engineering. Results indicated enhanced osteoconductive properties when incorporated into polymeric scaffolds, promoting bone cell adhesion and growth.
- Environmental Impact : Research has also focused on the environmental implications of NPA as a contaminant. Its persistence and bioaccumulation potential raise concerns regarding aquatic ecosystems.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
